molecular formula C12H10O2S2 B116699 Benzenesulfonothioic acid, S-phenyl ester CAS No. 1212-08-4

Benzenesulfonothioic acid, S-phenyl ester

Cat. No. B116699
CAS RN: 1212-08-4
M. Wt: 250.3 g/mol
InChI Key: ATKJLMWDXASAJA-UHFFFAOYSA-N
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Description

Benzenesulfonothioic acid, S-phenyl ester, also known as S-Phenyl benzenethiosulfonate, is a chemical compound with the molecular formula C12H10O2S2 . It has a molecular weight of 250.3 g/mol .


Molecular Structure Analysis

The molecular structure of Benzenesulfonothioic acid, S-phenyl ester, is characterized by the presence of two phenyl rings connected by a sulfonothioate group . The InChI string representation of its structure is InChI=1S/C12H10O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H .


Physical And Chemical Properties Analysis

Benzenesulfonothioic acid, S-phenyl ester, is a solid substance with a melting point of 36-53 °C (lit.) . It has a predicted density of 1.35±0.1 g/cm3 .

Scientific Research Applications

Biochemical Evaluation and Inhibitor Synthesis

Benzenesulfonothioic acid, S-phenyl ester, and its derivatives have been utilized in biochemical research for the synthesis and evaluation of high-affinity inhibitors. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrated potent inhibitory effects on the enzyme in vitro and were able to block rat and gerbil kynurenine 3-hydroxylase after oral administration. This inhibition led to an increase in kynurenic acid concentration in extracellular hippocampal fluid, highlighting their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Agricultural Pest Repellency

Phenylpropanoids, such as coniferyl benzoate and its analogs, have shown potential as pest repellents. Research has investigated the relationship between the chemical structure of these compounds and their repellency to birds. The study suggested that benzoate esters are more repellent than their corresponding alcohols and that repellency increases with the presence of electron-donating groups while acidic functions decrease repellency. This finding indicates the potential utility of benzenesulfonothioic acid, S-phenyl ester, and its derivatives in developing agricultural crops with inherent defense mechanisms against pests and pathogens (Jakubas et al., 1992).

Anti-inflammatory Applications

Derivatives of benzenesulfonothioic acid, S-phenyl ester, have been studied for their anti-inflammatory properties. For instance, S-diclofenac, a novel derivative, was observed to undergo enzymatic cleavage in vivo, releasing hydrogen sulfide along with diclofenac. This compound demonstrated a potent anti-inflammatory effect in a carrageenan-evoked hindpaw oedema model in rats. It's suggested that the enhanced anti-inflammatory effect of S-diclofenac relates to its ability to release hydrogen sulfide at the inflamed site, offering insights into the anti-inflammatory effects of hydrogen sulfide (Sidhapuriwala et al., 2007).

Synthesis of Organic Compounds

The compound has been involved in the synthesis of various organic compounds. For example, new 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters were synthesized and showed moderate anti-inflammatory activity at specific doses. This highlights the role of benzenesulfonothioic acid, S-phenyl ester, and its derivatives in medicinal chemistry and drug development (Tozkoparan et al., 1999).

Safety And Hazards

Benzenesulfonothioic acid, S-phenyl ester, is harmful if inhaled. It is advised to handle this compound with appropriate safety measures .

properties

IUPAC Name

benzenesulfonylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKJLMWDXASAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074480
Record name Benzenesulfonothioic acid, S-phenyl ester
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Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonothioic acid, S-phenyl ester

CAS RN

1212-08-4
Record name S-Phenyl benzenesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name S-Phenyl thiobenzenesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl disulfoxide
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Record name Benzenesulfonothioic acid, S-phenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-phenyl benzenethiosulphonate
Source European Chemicals Agency (ECHA)
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Record name S-PHENYL THIOBENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RS Kanga, TE Hogen-Esch… - …, 1990 - ACS Publications
… This compound itself is not thermally stable and disproportionates rather readily to give diphenyl disulfide and benzenesulfonothioic acid S-phenyl ester. There was a decided …
Number of citations: 38 pubs.acs.org
DR Goud, M Sharma… - Phosphorus, Sulfur, and …, 2012 - Taylor & Francis
… In case of CEPS, besides its sulfoxide benzenesulfonothioic acid-s- phenyl ester was also formed in small amounts as a byproduct. We observed that as soon as the reagent is added to …
Number of citations: 3 www.tandfonline.com
M Hassan, SZ Bala, M Bashir, PM Waziri… - Journal of Analytical …, 2022 - hindawi.com
The exploration of medicinal plants in traditional medicine for the treatment of diseases has been practiced for long, globally, because of its cultural acceptability, availability, and …
Number of citations: 5 www.hindawi.com

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